molecular formula C15H21F2NO4S B2440186 1-((2,5-Difluorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine CAS No. 1251631-86-3

1-((2,5-Difluorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine

Cat. No.: B2440186
CAS No.: 1251631-86-3
M. Wt: 349.39
InChI Key: MCXOKQAOUPZCBF-UHFFFAOYSA-N
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Description

1-((2,5-Difluorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluorophenylsulfonyl group and a methoxyethoxy methyl group. Its unique structure imparts specific chemical and physical properties, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Difluorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Difluorophenylsulfonyl Group: The difluorophenylsulfonyl group can be introduced via a sulfonylation reaction using a difluorophenylsulfonyl chloride reagent in the presence of a base such as triethylamine.

    Attachment of the Methoxyethoxy Methyl Group: The final step involves the alkylation of the piperidine nitrogen with a methoxyethoxy methyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Difluorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of alkylated or sulfonylated derivatives.

Scientific Research Applications

1-((2,5-Difluorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2,5-Difluorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine involves its interaction with specific molecular targets. The difluorophenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and facilitates binding to target sites. The methoxyethoxy methyl group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,5-Difluorophenyl)sulfonyl)-4-methylpiperidine
  • 1-((2,5-Difluorophenyl)sulfonyl)-4-ethylpiperidine
  • 1-((2,5-Difluorophenyl)sulfonyl)-4-(2-hydroxyethyl)piperidine

Uniqueness

1-((2,5-Difluorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is unique due to the presence of the methoxyethoxy methyl group, which imparts specific solubility and bioavailability properties. This makes it distinct from other similar compounds that may lack this functional group.

Properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-(2-methoxyethoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F2NO4S/c1-21-8-9-22-11-12-4-6-18(7-5-12)23(19,20)15-10-13(16)2-3-14(15)17/h2-3,10,12H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXOKQAOUPZCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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